N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide -

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide

Catalog Number: EVT-3948602
CAS Number:
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Oxo-1-pyrrolidinyl] acetamide derivatives

  • Compound Description: This class of compounds features a pyrrolidinone ring substituted at the nitrogen atom with an acetamide group. Different substituents are present at the 4-position of the pyrrolidinone ring. []

N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

  • Compound Description: These compounds contain a pyranone ring linked to an acetamide group via an arylethyl moiety. []
  • Compound Description: This class encompasses a thiazolidinone ring substituted at the nitrogen with an acetamide group further linked to a quinazolinone moiety via a thioether linkage. []

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides

  • Compound Description: These compounds contain an imidazolone ring connected to a thiazole ring through an acetamide linker. They exhibit moderate antibacterial and significant antioxidant activity. []

2-(2,4-Dichloro-phenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound features a pyrazolone ring connected to a dichlorophenyl ring by an acetamide linker. It exhibits a dimeric structure in the crystal phase due to N—H···O hydrogen bonding. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide

  • Compound Description: This compound comprises a pyrrole ring linked to a pyridine ring via an acetamide group. It exhibits good cytotoxicity against specific cancer cell lines while showing low toxicity toward normal cells. []

7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide (18F-VUIIS8310)

  • Compound Description: This compound features a pyridazinoindole scaffold with a fluorine atom for radiolabeling. It has been identified as a potent and novel TSPO-selective ligand for cancer imaging, specifically for glioma. []

N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide

  • Compound Description: This compound incorporates a triazole ring linked to a phenylpropenyl moiety via an acetamide group and a thioether linkage. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound comprises a pyrazole ring connected to a thiazole ring by an acetamide group. It further contains a nitrophenyl and a chlorophenyl substituent. []

8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido [2,3-d]pyrimidine-6-carboxylic Acid (Piromidic Acid)

  • Compound Description: Piromidic acid is an antimicrobial agent effective against gram-negative bacteria. It contains a pyridopyrimidine core structure with a carboxylic acid and a pyrrolidinyl substituent. [, ]

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid

  • Compound Description: This compound, containing a quinoline core structure, is a potent inhibitor of bacterial DNA gyrase and interacts with mammalian topoisomerase II. []

2-chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamide derivatives

  • Compound Description: These compounds incorporate a 3-azabicyclo[3.3.1]nonane system and possess a variety of biological activities, including analgesic, anti-inflammatory, antimicrobial, fungicidal, and antioxidant properties. []

2-hydro-N-naphthalen-1-yl-2-(2-oxy-1,2-dihydroindol-3-ylidene)-acetamide (compound 18)

  • Compound Description: This compound belongs to the 2-oxoindolin-3-glyoxylic acid derivative group and demonstrates anxiolytic effects. It has been shown to effectively adjust the levels of monoamines in the brain. []
  • Compound Description: This tetracyclic compound is generated through a domino reaction involving an inverse electron demand Diels–Alder (IEDDA) reaction and subsequent elimination and IEDDA steps. It contains a pyrrolidinone ring. []

8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid

  • Compound Description: This compound, known for its antibiotic properties, contains a pyridopyrimidine ring system. []

Bis[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol]-bis[5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinato]manganese(II)

  • Compound Description: This complex comprises a manganese(II) ion coordinated by two different ligands containing triazole, imidazoline, and pyridine rings. []

3(R)-(7a(S)-Hexahydro-1-oxo-3,3-dimethyl-1H-pyrrolo[1,2-c]imidazol-2-yl)-oxo-1-pyrrolidineacetamide (2) and 3(R)-[1-(2,5-dioxopyrrolidino[3,4-c]piperazino)]-2-oxo-1-pyrrolidineacetamide (3)

  • Compound Description: These compounds are designed as mimics of the "C5" hydrogen-bonded structure found in 2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1-pyrrolidineacetamide and were investigated for their dopamine receptor-modulating activity. []

1,5,6-substituted 2-oxo-3-cyano-1,6a-diazatetrahydrofluoranthenes

  • Compound Description: This class of compounds exhibits antiviral activity and features a diazatetrahydrofluoranthene scaffold with various substituents. []

7-chloro-N,N-dimethyl-5-[11C]methyl-4-oxo-3- phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, [11C] SSR180575

  • Compound Description: This compound is a radiolabeled analog of SSR180575, a potent and selective TSPO ligand. It is used for imaging neuroinflammation with positron emission tomography (PET). []
  • Compound Description: This is a specific polymorphic form of a pyridazinoindole derivative. This form is prepared via spray drying and is particularly relevant for its potential pharmaceutical applications. []

(2-oxo-1-pyrrolidinyl)acetamide

  • Compound Description: This compound serves as a fundamental structural unit for various derivatives, highlighting its versatility as a building block in organic synthesis. It exists in both triclinic and monoclinic modifications, demonstrating the significance of polymorphism in influencing the physical and chemical properties of compounds. []

1-phenyl-2-pyridinyl alkyl alcohol derivatives

  • Compound Description: This class of compounds exhibits inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. []

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

  • Compound Description: BIBN4096BS is a potent calcitonin gene-related peptide (CGRP) receptor antagonist, showing effectiveness in alleviating migraine symptoms. It exhibits high selectivity for CGRP receptors over adrenomedullin (AM) receptors. [, ]

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound possesses multi-hydrate and polymorphic forms, highlighting the importance of solid-state chemistry in drug development. It serves as an active substance for treating autoimmune diseases. []

2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2λ6-benzo[1,2,6]thiadiazin-3-yl)-N-hydroxy-acetamides

  • Compound Description: These compounds act as potent and selective peptide deformylase (PDF) inhibitors. Optimization of the initial hit compound (5-chloro-2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide led to the discovery of these analogues, which exhibit good selectivity for PDF over other endoproteases. []

2-amino-N-(2,2,2-trifluoroethyl)acetamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation involves a multi-step process, highlighting the importance of efficient synthetic routes for drug development. []
  • Compound Description: This series of compounds incorporates isoxazole and thiazolidinone rings linked via an acetamide group. They exhibited promising antibacterial and antifungal activity, indicating their potential as lead structures for developing novel antimicrobial agents. []

Diethyl [3-cyano-2-oxo-3-(triphenylphosphoranylidene)propyl]phosphonate

  • Compound Description: This compound is a novel Horner-Wadsworth-Emmons (HWE) reagent for synthesizing α-keto (cyanomethylene)triphenylphosphoranes from carbonyl compounds. This approach offers a more efficient and versatile method compared to traditional approaches that utilize carboxylic acids/acid chlorides as starting materials. []

[1-Phenyl-3-[2-((2-thioacetyl)amino)ethyl]thioureato]oxorhenium(V)

  • Compound Description: This compound is a rhenium(V) oxo complex with a novel thiol-amide-thiourea (TATU) ligand system. TATU ligands represent a new class of N2S2 chelates, making them versatile building blocks for creating multidentate ligands. []

5-chloro-N-(4-(5,6-dihydro-3-(4-morpholinyl)-2-oxo-1(2H)-pyridinyl)phenyl)-pentanamide

  • Compound Description: This compound serves as an intermediate in the synthesis of Apixaban, a novel oral pyrazole-based direct factor Xa inhibitor used as an anticoagulant. []

2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues

  • Compound Description: This series of compounds are high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) with potential applications as PET imaging agents. They possess higher lipophilicity compared to existing radiotracers, suggesting improved blood-brain barrier penetration. []

N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives

  • Compound Description: This series of compounds comprises a thiadiazole ring linked to a benzothiazole moiety through an acetamide linker. They are synthesized via a convenient and efficient carbodiimide condensation reaction. []
  • Compound Description: D-24851 is a potent tubulin inhibitor currently undergoing preclinical development. It contains an indole moiety connected to a pyridine ring through an acetamide linker. []

3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

  • Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for treating erectile dysfunction. It exhibits excellent oral bioavailability in various species and has a favorable safety and tolerability profile. []

N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide

  • Compound Description: This series of compounds involves a thiazolidine ring linked to an indole moiety through a spiro linkage and further connected to another thiazolidine ring via an acetamide group. []
  • Compound Description: These compounds are sulfonamide-derived isatins that have demonstrated promising anticancer effects against hepatic cancer cell lines, specifically HepG2 and Huh7. []
  • Compound Description: These are bioactive compounds identified in the methanolic extract of Klebsiella pneumoniae. They demonstrate antibacterial activity against various clinical pathogens. []
  • Compound Description: These compounds were identified in the n-butanol extract of Centaurea tougourensis Boiss. & Reut. []
  • Compound Description: These compounds were identified in the ethyl acetate extract of Centaurea tougourensis Boiss. & Reut. []

Properties

Product Name

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-pyridin-2-ylacetamide

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C22H21N3O2/c26-21(12-18-9-3-4-11-23-18)24-19-13-22(27)25(15-19)14-17-8-5-7-16-6-1-2-10-20(16)17/h1-11,19H,12-15H2,(H,24,26)

InChI Key

VZSWMIGSRFWLPW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.